1-Fluoro-2-isopropyl-4-nitrobenzene

説明

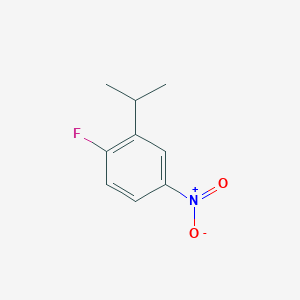

1-Fluoro-2-isopropyl-4-nitrobenzene is a substituted benzene derivative with the molecular formula C₉H₉FNO₂. Its structure features three distinct functional groups:

- Fluorine at position 1 (electron-withdrawing via inductive effects).

- Isopropyl at position 2 (bulky alkyl group, contributing steric hindrance and lipophilicity).

- Nitro at position 4 (strong electron-withdrawing meta-directing group).

The nitro group enhances reactivity in reduction or substitution reactions, while fluorine improves metabolic stability in bioactive molecules.

特性

分子式 |

C9H10FNO2 |

|---|---|

分子量 |

183.18 g/mol |

IUPAC名 |

1-fluoro-4-nitro-2-propan-2-ylbenzene |

InChI |

InChI=1S/C9H10FNO2/c1-6(2)8-5-7(11(12)13)3-4-9(8)10/h3-6H,1-2H3 |

InChIキー |

YHAQYTBKDNROLS-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])F |

製品の起源 |

United States |

類似化合物との比較

The following analysis compares 1-Fluoro-2-isopropyl-4-nitrobenzene to analogs from literature, focusing on substituent effects, reactivity, and applications.

Structural and Electronic Comparisons

Table 1: Key Structural Features and Similarity Scores

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) in cited references.

Key Observations:

- Electronic Effects: The nitro group in all compounds strongly deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. However, competing effects arise from other substituents. For example, the methoxy group in 1-Fluoro-4-methoxy-2-nitrobenzene donates electrons via resonance, partially countering nitro’s deactivation . Fluorine enhances electron withdrawal, increasing ring acidity and stability toward oxidation compared to non-halogenated analogs.

- Steric and Lipophilic Effects: The isopropyl group in the target compound introduces significant steric bulk, reducing reaction rates at position 2 compared to smaller groups (e.g., methyl in 4-Fluoro-2-methyl-6-nitrophenol) . Lipophilicity (logP) is expected to follow: isopropyl > methyl > methoxy > hydroxyl, influencing solubility and membrane permeability in biological systems.

- Reactivity and Applications: Nitro-to-Amine Reduction: Nitro groups in analogs like 1-Fluoro-4-methoxy-2-nitrobenzene are readily reduced to amines, useful in pharmaceutical synthesis (e.g., paracetamol derivatives) . Azo Dyes: Compounds with azo linkages (e.g., 2,5-Dimethyl-4-(4'-nitrophenylazo)-phenol) exhibit strong chromophore properties, unlike the target compound, which lacks conjugation pathways for visible absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。